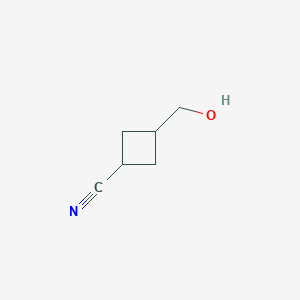

3-(hydroxymethyl)cyclobutane-1-carbonitrile

Beschreibung

3-(Hydroxymethyl)cyclobutane-1-carbonitrile is a cyclobutane derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 3-position and a nitrile (-CN) group at the 1-position. Cyclobutane carbonitriles are small, strained ring systems that serve as versatile intermediates in organic synthesis and drug discovery. The hydroxymethyl group enhances hydrophilicity and provides a reactive site for further functionalization, such as esterification or oxidation.

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCQMROOEJOBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Oxime Formation and Dehydration to Nitrile

One widely reported method involves the reaction of cyclobutanone derivatives with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile group at the 1-position. This approach is advantageous for its straightforward conversion of ketones to nitriles.

Hydroxymethyl Group Introduction

The hydroxymethyl substituent at the 3-position can be introduced via:

- Formaldehyde addition: Reaction of a cyclobutanone or cyclobutyl intermediate with formaldehyde under basic conditions to add the hydroxymethyl group.

- Reduction of aldehyde intermediates: Swern oxidation of hydroxymethyl precursors to aldehydes followed by selective reduction.

Alternative Routes via Bicyclic Precursors

Some literature reports stereospecific syntheses starting from bicyclic intermediates such as 3-oxabicyclo[3.1.1]heptan-2-one derivatives, which are then ring-opened or functionalized to yield cyclobutane derivatives bearing hydroxymethyl and nitrile groups.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxime formation | Hydroxylamine hydrochloride, base (pH ~8) | 70-85 | Mild conditions, aqueous or alcoholic solvent |

| 2 | Oxime dehydration to nitrile | POCl3 or acidic dehydrating agents | 60-75 | Requires careful temperature control |

| 3 | Hydroxymethylation | Formaldehyde, base (NaOH or KOH), EtOH | 65-80 | Temperature maintained below 50°C |

| 4 | Oxidation/reduction (optional) | Swern oxidation, LiAlH4 reduction | 60-90 | For intermediate functional group adjustments |

Representative Synthetic Sequence

Starting material: Cyclobutanone.

Hydroxymethylation: Treat cyclobutanone with formaldehyde in the presence of a base to add the hydroxymethyl group at the 3-position, forming 3-(hydroxymethyl)cyclobutanone.

Oxime formation: React 3-(hydroxymethyl)cyclobutanone with hydroxylamine hydrochloride to form the corresponding oxime.

Dehydration: Dehydrate the oxime using phosphorus oxychloride or similar reagents to convert the oxime to the nitrile, yielding 3-(hydroxymethyl)cyclobutane-1-carbonitrile.

Stereochemical Considerations

- The preparation often yields mixtures of cis- and trans-isomers due to the ring strain and substituent orientation on the cyclobutane ring.

- Stereospecific synthesis has been reported using chiral bicyclic precursors or enantioselective catalysis, but these methods are more complex and less scalable.

- Diastereomeric ratios can be influenced by reaction conditions such as temperature, solvent, and choice of reagents.

Research Findings and Optimization

- Studies show that the use of mild bases and controlled temperature during hydroxymethylation improves selectivity and yield.

- Oxime dehydration is sensitive to reaction conditions; optimized protocols minimize side reactions and degradation.

- Alternative catalytic systems for dehydration (e.g., transition metal catalysts) have been explored to improve efficiency.

- Continuous flow synthesis methods are being developed for scale-up, offering better control over reaction parameters and safety.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxime formation + dehydration | Cyclobutanone derivatives | Hydroxylamine, POCl3 or acid | Straightforward, moderate yield | Requires careful handling of reagents |

| Hydroxymethylation via formaldehyde | Cyclobutanone or analogs | Formaldehyde, base, alcoholic solvent | Good regioselectivity | Possible isomer mixtures |

| Bicyclic precursor ring-opening | 3-oxabicyclo[3.1.1]heptan-2-one | Multi-step synthesis, chiral control | Stereospecific synthesis possible | Complex, low scalability |

| Continuous flow synthesis | Cyclobutanone derivatives | Flow reactor, controlled temp/pressure | Scalable, reproducible | Requires specialized equipment |

Analyse Chemischer Reaktionen

Types of Reactions

3-(hydroxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 3-(carboxymethyl)Cyclobutanecarbonitrile.

Reduction: 3-(aminomethyl)Cyclobutanecarbonitrile.

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

3-(Hydroxymethyl)cyclobutane-1-carbonitrile can be synthesized through several methods, typically involving the hydroxymethylation of cyclobutane derivatives. The following outlines common synthetic approaches:

- Starting Material : 3-Methylenecyclobutanecarbonitrile.

- Reagents : Hydroxymethylating agents (e.g., formaldehyde).

- Conditions : The reaction typically requires specific conditions to ensure proper substitution and yield.

Reaction Types

This compound undergoes various chemical reactions, including:

- Oxidation : Converts the hydroxymethyl group to a carboxylic acid.

- Reduction : The nitrile group can be reduced to form an amine.

- Substitution : The hydroxymethyl group can be substituted with other functional groups.

These reactions highlight the versatility of this compound in synthetic chemistry.

Medicinal Chemistry

Research suggests that this compound may have significant therapeutic potential:

- Cancer Treatment : Studies indicate that analogs of this compound exhibit enhanced cytotoxicity against resistant cancer cell lines, making them promising candidates for drug development in oncology.

- Infection Models : Animal studies have shown that compounds related to this compound may reduce infection rates in bacterial models, warranting further exploration as potential antimicrobial agents.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for developing various functionalized compounds.

The biological activity of this compound is primarily attributed to its interactions with biological molecules:

- Enzyme Interaction : The hydroxymethyl group enhances binding to enzyme active sites, potentially influencing enzyme kinetics.

- Receptor Binding : The nitrile group may interact with specific receptors, modulating signaling pathways.

This dual functionality positions the compound as a candidate for further pharmacological studies.

Case Studies Highlighting Applications

Several case studies illustrate the practical applications of this compound:

- Cancer Treatment : Modifications of this compound led to enhanced activity against resistant cancer cell lines, suggesting avenues for novel anticancer therapies.

- Antimicrobial Research : Investigations into related compounds demonstrated reduced infection rates in bacterial models, indicating potential therapeutic uses against infections.

These findings underscore the importance of continued research into this compound's applications across various scientific disciplines.

Wirkmechanismus

The mechanism of action of 3-(hydroxymethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can enhance the compound’s interaction with active sites in enzymes or receptors, potentially leading to biological effects. The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Cyclobutane Carbonitrile Derivatives

Substituent Effects on Physicochemical Properties

Hydrophilicity: The hydroxymethyl group in the target compound increases polarity and water solubility compared to non-polar substituents like methyl (-CH₃) in 3,3-dimethylcyclobutanecarbonitrile or aromatic groups in 1-(3-chlorophenyl) derivatives .

Electronic Effects :

- The electron-donating hydroxymethyl group may stabilize adjacent positive charges, influencing reaction pathways.

- In contrast, the electron-withdrawing -Cl in 1-(3-chlorophenyl)cyclobutanecarbonitrile enhances electrophilicity at the nitrile group .

Biologische Aktivität

Overview

3-(Hydroxymethyl)cyclobutane-1-carbonitrile (CAS Number: 938064-72-3) is an organic compound characterized by a cyclobutane ring with a hydroxymethyl and a nitrile group. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₆H₉NO

- Molecular Weight : 111.14 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological molecules, including enzymes and receptors. The presence of the hydroxymethyl group enhances its ability to participate in biochemical pathways, while the nitrile group may contribute to its reactivity and binding affinity.

The compound's mechanism of action involves several pathways:

- Enzyme Interaction : The hydroxymethyl group can facilitate binding to enzyme active sites, potentially influencing enzyme kinetics.

- Receptor Binding : The nitrile group may interact with specific receptors, modulating signaling pathways.

- Oxidative Stress Response : It may induce oxidative stress in cells, affecting cellular functions and survival.

Research Findings

Recent studies have explored the compound's potential therapeutic applications, particularly in cancer and microbial infections. Here are some key findings:

Case Studies

Several case studies highlight the compound's potential applications:

- Cancer Treatment : A study focused on the synthesis of analogs of this compound revealed that certain modifications led to enhanced cytotoxicity against resistant cancer cell lines, suggesting avenues for drug development.

- Infection Models : Research involving animal models has indicated that compounds related to this compound may reduce infection rates in bacterial models, warranting further investigation into their use as therapeutic agents.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Carboxymethyl)cyclobutanecarbonitrile | Carboxylic acid functional group | Moderate cytotoxicity |

| 3-(Aminomethyl)cyclobutanecarbonitrile | Amino group substitution | Enhanced antimicrobial activity |

| 3-(Methylenecyclobutane)carbonitrile | Methylenic bridge | Limited biological data |

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR can confirm the presence of the hydroxymethyl (-CHOH) and nitrile (-CN) groups. Look for coupling patterns in the cyclobutane ring protons (e.g., geminal coupling) .

- X-ray crystallography : Resolves stereochemical ambiguities in the cyclobutane core, critical for understanding reactivity .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects trace impurities (e.g., oxidation products) .

How should researchers address discrepancies in reported thermal stability data?

Advanced Research Question

Conflicting thermal stability reports may arise from:

- Sample purity : Impurities (e.g., residual solvents) lower decomposition temperatures. Use preparative HPLC to isolate high-purity batches for DSC/TGA studies .

- Atmospheric effects : Oxygen or moisture accelerates degradation. Conduct stability tests under controlled atmospheres (e.g., argon) and compare with ambient data .

Methodological Tip : Standardize testing protocols (heating rate, sample mass) to enable cross-study comparisons.

Under what experimental conditions does this compound exhibit instability?

Basic Research Question

- Light exposure : UV light induces cyclobutane ring-opening; store in amber glassware and avoid prolonged light exposure .

- pH sensitivity : The nitrile group hydrolyzes to carboxylic acids under strongly acidic/basic conditions. Use buffered solutions (pH 6–8) in aqueous reactions .

- Temperature thresholds : Decomposition initiates above 80°C; avoid reflux conditions unless stabilized by radical inhibitors .

What protocols minimize environmental release during laboratory use?

Advanced Research Question

- Containment : Use closed-system reactors and gloveboxes for handling volatile intermediates .

- Waste treatment : Neutralize nitrile-containing waste with alkaline hypochlorite to convert -CN to less toxic cyanate .

- Spill management : Absorb leaks with vermiculite or silica gel, avoiding water to prevent hydrolysis .

How can researchers design experiments to study surface adsorption of this compound on laboratory materials?

Advanced Research Question

- Surface characterization : Use atomic force microscopy (AFM) or X-ray photoelectron spectroscopy (XPS) to analyze adsorption on glass, stainless steel, or polymers .

- Environmental simulation : Replicate indoor lab conditions (humidity, temperature) to study long-term surface interactions and airborne release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.